molecular formula C9H12N2O B15252628 (3s)-3-Amino-3-phenylpropanamide

(3s)-3-Amino-3-phenylpropanamide

Cat. No.: B15252628
M. Wt: 164.20 g/mol
InChI Key: LWTUSLSPLDBOBT-QMMMGPOBSA-N
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Description

(3s)-3-Amino-3-phenylpropanamide is an organic compound with the molecular formula C9H12N2O It features an amino group (-NH2) and a phenyl group (-C6H5) attached to a three-carbon backbone with an amide group (-CONH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s)-3-Amino-3-phenylpropanamide typically involves the following steps:

    Starting Materials: Benzylamine and acrylonitrile are common starting materials.

    Reaction: The reaction proceeds through a Michael addition, where benzylamine reacts with acrylonitrile to form a β-amino nitrile intermediate.

    Hydrolysis: The β-amino nitrile intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3s)-3-Amino-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

(3s)-3-Amino-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3s)-3-Amino-3-phenylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, altering their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3s)-3-Amino-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    (3s)-3-Amino-3-phenylpropanol: Similar structure but with a hydroxyl group instead of an amide.

Uniqueness

(3s)-3-Amino-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(3S)-3-amino-3-phenylpropanamide

InChI

InChI=1S/C9H12N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1

InChI Key

LWTUSLSPLDBOBT-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)N

Origin of Product

United States

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